Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane
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Overview
Description
Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane is a chemical compound that belongs to the class of silanes. Silanes are silicon-based compounds that have various applications in organic synthesis and industrial processes. This particular compound features a phenyl group attached to a hexa-1,3-dien-3-yloxy moiety, which is further bonded to a triethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane typically involves the hydrosilylation of a suitable diene with triethylsilane. The reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Catalyst: Platinum or rhodium complexes
Solvent: Toluene or other non-polar solvents
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Catalysts such as palladium or nickel
Substitution: Halogenating agents or organometallic reagents
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Corresponding hydrocarbons
Substitution: Various substituted silanes
Scientific Research Applications
Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane involves its ability to donate hydride ions or act as a radical initiator. The molecular targets and pathways include:
Hydrosilylation: The compound donates a hydride ion to an unsaturated substrate, facilitated by a transition metal catalyst.
Radical Reactions: It can initiate radical reactions by forming a silicon-centered radical, which then participates in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- Triethylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Triethyl[(6-phenylhexa-1,3-dien-3-yl)oxy]silane is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Unlike simpler silanes, the presence of the phenyl and hexa-1,3-dien-3-yloxy groups allows for more complex and versatile applications in organic synthesis and material science.
Properties
CAS No. |
62418-74-0 |
---|---|
Molecular Formula |
C18H28OSi |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
triethyl(6-phenylhexa-1,3-dien-3-yloxy)silane |
InChI |
InChI=1S/C18H28OSi/c1-5-18(19-20(6-2,7-3)8-4)16-12-15-17-13-10-9-11-14-17/h5,9-11,13-14,16H,1,6-8,12,15H2,2-4H3 |
InChI Key |
FFJKKICKBICHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CCCC1=CC=CC=C1)C=C |
Origin of Product |
United States |
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